molecular formula C16H20N4O5S B4445096 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B4445096
M. Wt: 380.4 g/mol
InChI Key: BWOPBGUNDBXYEH-UHFFFAOYSA-N
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Description

2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a dihydropyrimidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyrimidinone core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of sulfonyl derivatives .

Scientific Research Applications

2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-11-14(15(21)18-16(22)17-11)26(23,24)20-9-7-19(8-10-20)12-5-3-4-6-13(12)25-2/h3-6H,7-10H2,1-2H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOPBGUNDBXYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
2-HYDROXY-5-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

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